

Application Notes and Protocols: AI-10-47 in Cell Culture

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Compound of Interest

Compound Name: AI-10-47

Cat. No.: B10824809

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Introduction

AI-10-47 is a potent small molecule inhibitor that disrupts the protein-protein interaction between Core-Binding Factor Subunit Beta (CBF β) and Runt-related transcription factor 1 (RUNX1).^{[1][2]} The CBF β -RUNX protein complex is a critical regulator of hematopoietic stem cell development and is frequently dysregulated in various cancers, particularly acute myeloid leukemia (AML).^{[2][3][4]} By allosterically binding to CBF β , **AI-10-47** prevents its association with RUNX1, leading to the modulation of downstream target gene expression, cell growth inhibition, and induction of apoptosis in cancer cells dependent on this interaction.^[2] These application notes provide detailed protocols for the use of **AI-10-47** in cell culture experiments, including cell viability assays and co-immunoprecipitation to verify its mechanism of action.

Quantitative Data Summary

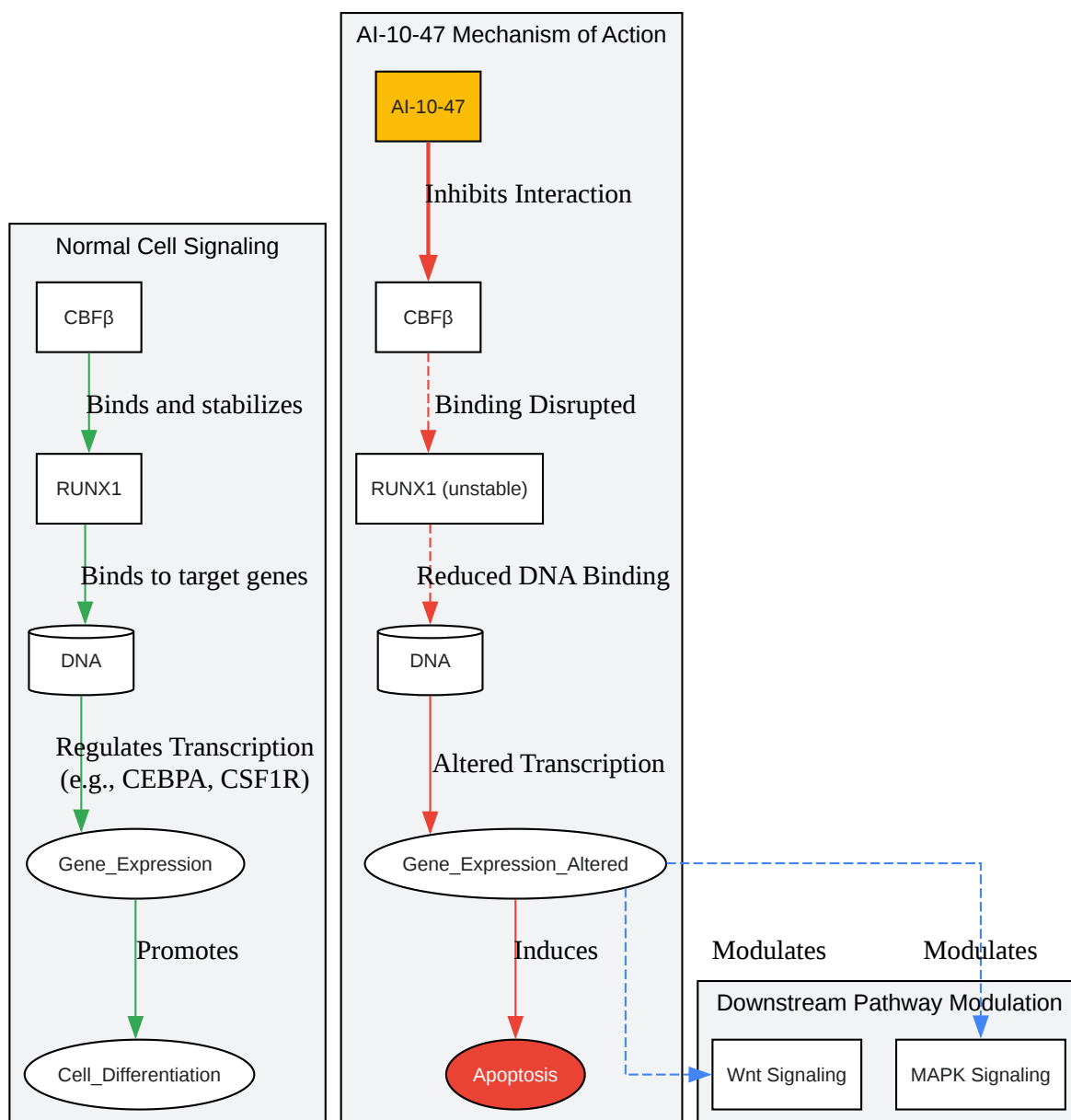
The following table summarizes the in vitro efficacy of **AI-10-47** and its bivalent derivative, AI-10-49, across various leukemia cell lines.

Compound	Cell Line	Assay Type	IC50 / Effect	Treatment Duration	Reference
AI-10-47	-	FRET Assay	IC50: 3.2 μ M	-	[1]
AI-10-47	ME-1	MTT Assay	Significant growth inhibition (concentration not specified)	48 hours	[5]
AI-10-47	U937	MTT Assay	Significant growth inhibition (concentration not specified)	48 hours	[5]
AI-10-47	THP-1	-	Significant growth inhibition	-	[1]
AI-10-47	MO-91	-	Significant growth inhibition	-	[1]
AI-10-47	TUR	-	Significant growth inhibition	-	[1]
AI-10-49	ME-1	MTT Assay	IC50: ~0.6 μ M	24 hours	[5]
AI-10-49	inv(16) AML patient cells	Annexin V/7AAD	Reduced viability at 5 μ M and 10 μ M	48 hours	[5]

Signaling Pathways and Experimental Workflows

CBF β -RUNX Signaling Pathway Inhibition by **AI-10-47**

The CBF β -RUNX complex is a master regulator of gene transcription involved in cell differentiation and proliferation. Its dysregulation is a key event in several cancers. **AI-10-47** targets this interaction, leading to downstream effects on pathways such as Wnt and MAPK.

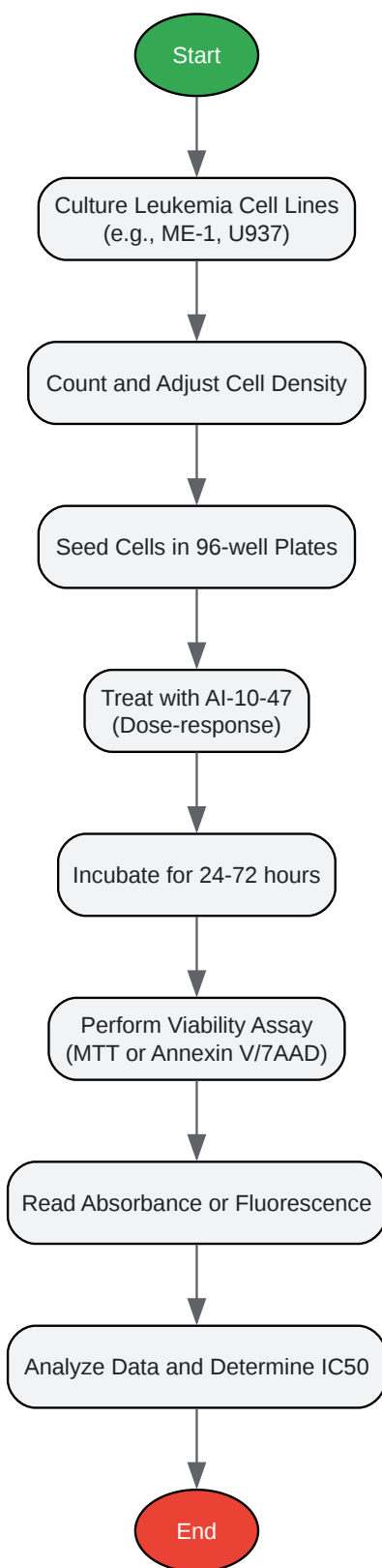


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Caption: Inhibition of the CBFβ-RUNX1 interaction by **AI-10-47** and its downstream effects.

Experimental Workflow for Cell Viability Assessment

The following diagram outlines the general workflow for assessing the effect of **AI-10-47** on the viability of leukemia cell lines.



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Caption: Workflow for determining the cytotoxic effects of **AI-10-47** on leukemia cells.

Experimental Protocols

Preparation of AI-10-47 Stock Solution

Materials:

- **AI-10-47** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Prepare a 10 mM stock solution of **AI-10-47** by dissolving the appropriate amount of powder in DMSO. For example, for 1 mg of **AI-10-47** (MW: 279.25 g/mol), dissolve in 358.14 μ L of DMSO.
- Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be required.
- Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.^[1]

Cell Viability Assay (MTT-based)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

- Leukemia cell lines (e.g., ME-1, U937, Kasumi-1)
- Complete culture medium (e.g., RPMI-1640 with 10-20% FBS)
- 96-well clear-bottom black plates

- **AI-10-47** stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture cells to ~80% confluency.
 - Harvest and count the cells.
 - Seed the cells in a 96-well plate at a density of 5,000 - 20,000 cells/well in 100 μ L of complete culture medium.[6] For ME-1 cells, a seeding density of approximately 0.5×10^6 cells/mL can be adapted for a 96-well format.[7] For U937 cells, a density of 5,000 cells/well is a good starting point.[8] Kasumi-1 cells can be seeded at 25,000 cells/well.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.
- **AI-10-47** Treatment:
 - Prepare serial dilutions of **AI-10-47** in complete culture medium from the 10 mM stock solution. A suggested starting range of final concentrations is 0.1 μ M to 50 μ M.
 - Include a vehicle control (DMSO) at the same final concentration as in the highest **AI-10-47** treatment.
 - Carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **AI-10-47**.

- Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[\[5\]](#)
- MTT Assay:
 - After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
 - Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
 - Add 100 µL of solubilization solution to each well.
 - Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
 - Read the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (media only).
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
 - Plot the dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Co-Immunoprecipitation (Co-IP) to Detect CBFβ-RUNX1 Interaction

This protocol is designed to assess the ability of **AI-10-47** to disrupt the interaction between CBFβ and RUNX1 in cells.

Materials:

- SEM cell line (or other suitable leukemia cell line)
- Complete culture medium
- **AI-10-47** stock solution (10 mM in DMSO)

- Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, with freshly added protease inhibitors)
- Anti-RUNX1 antibody for immunoprecipitation
- Anti-CBF β antibody for Western blotting
- Protein A/G agarose or magnetic beads
- SDS-PAGE and Western blotting reagents

Procedure:

- Cell Treatment:
 - Seed approximately 4×10^6 SEM cells and grow to mid-log phase.[\[9\]](#)
 - Treat the cells with 10 μ M **AI-10-47** or DMSO (vehicle control) for 6 hours at 37°C.[\[9\]](#)
- Cell Lysis:
 - Harvest the cells by centrifugation and wash once with ice-cold PBS.
 - Lyse the cells in 1 mL of ice-cold Co-IP lysis buffer for 30 minutes on ice.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant to a new pre-chilled microcentrifuge tube.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
 - Centrifuge and transfer the pre-cleared lysate to a new tube.
 - Add 2-4 μ g of anti-RUNX1 antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.

- Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immune complexes.
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads 3-5 times with 1 mL of ice-cold Co-IP wash buffer.
 - After the final wash, remove all supernatant and resuspend the beads in 2X Laemmli sample buffer.
 - Boil the samples for 5-10 minutes to elute the proteins from the beads.
- Western Blotting:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane and probe with an anti-CBF β antibody.
 - Detect the protein using an appropriate secondary antibody and chemiluminescence substrate. A decrease in the amount of co-immunoprecipitated CBF β in the **AI-10-47** treated sample compared to the control indicates disruption of the CBF β -RUNX1 interaction.

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